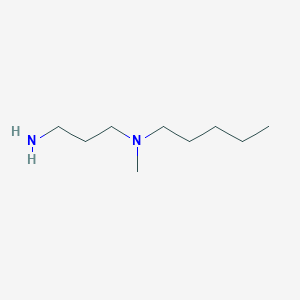
(3-Aminopropyl)(methyl)pentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopropyl)(methyl)pentylamine is an organic compound with the molecular formula C9H22N2 It is a type of amine, specifically a secondary amine, characterized by the presence of an amino group attached to a propyl chain, a methyl group, and a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methyl)pentylamine typically involves the reaction of 3-aminopropylamine with methylpentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like toluene or dichloromethane to dissolve the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminopropyl)(methyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and an aqueous medium.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions involve anhydrous solvents and controlled temperatures.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate; reaction conditions include moderate heating and the use of inert solvents.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary and tertiary amines
Substitution: Substituted amines with various alkyl groups
Aplicaciones Científicas De Investigación
(3-Aminopropyl)(methyl)pentylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of (3-Aminopropyl)(methyl)pentylamine involves its interaction with various molecular targets, primarily through its amino group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but contains a triethoxysilane group instead of a methylpentyl group.
(3-Aminopropyl)methylamine: Lacks the pentyl chain, making it less hydrophobic compared to (3-Aminopropyl)(methyl)pentylamine.
N,N-Dimethyl-1,3-propanediamine: Contains two methyl groups attached to the nitrogen atoms, differing in its substitution pattern.
Uniqueness
This compound is unique due to its specific combination of an amino group, a methyl group, and a pentyl chain, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H22N2 |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
N'-methyl-N'-pentylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-4-5-8-11(2)9-6-7-10/h3-10H2,1-2H3 |
Clave InChI |
IYORFDMJPMUUQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(C)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


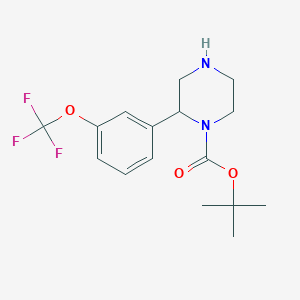

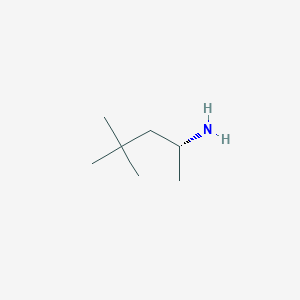

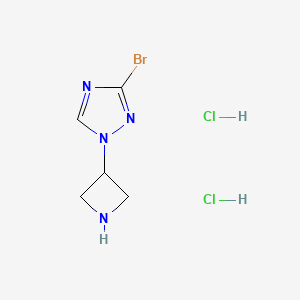
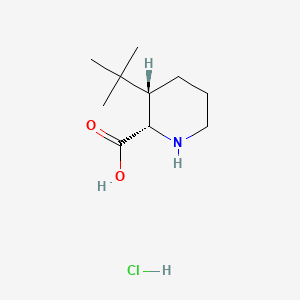
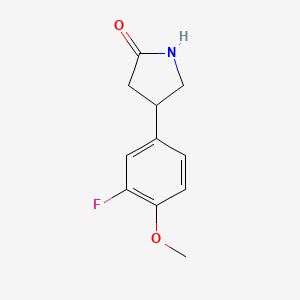
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
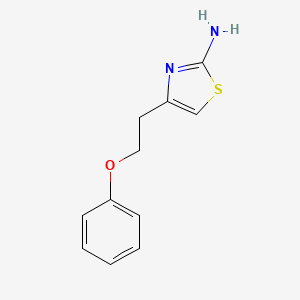
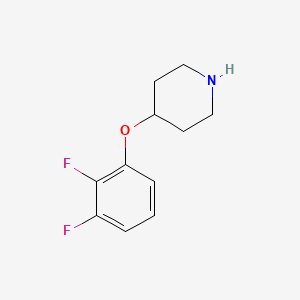

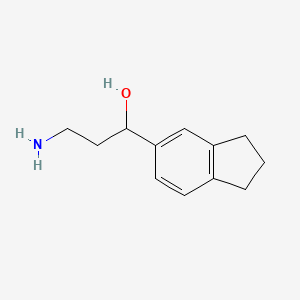
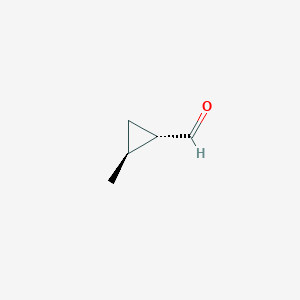
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
